Conversion of steroidal δ-lactones into dihydropyrans or tetrahydropyrans
Journal of the Chemical Society D: Chemical Communications Pub Date: DOI: 10.1039/C29700000901
Abstract
By varying experimental conditions, diborane has been found useful for converting certain δ-lactones into either hemiacetal, tetrahydropyran, or dihydropyran derivatives.
Recommended Literature
- [1] Inside front cover
- [2] Au–Ir nanoalloy nucleation during the gas-phase condensation: a comprehensive MD study including different effects†
- [3] Back cover
- [4] Loosely bonded adducts of plumbocene; structures and solution dynamics of [(η-C5H5)2Pb·tmeda] and [(η-C5H5)2Pb·4,4′-Me2bipy](tmeda = Me2NCH2CH2NMe2, 4,4′-Me2bipy = 4,4′-dimethylbipyridine)
- [5] BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs†
- [6] Mesoporous ZnAl2O4: an efficient adsorbent for the removal of arsenic from contaminated water
- [7] In situ monitoring of enzyme-catalyzed (co)polymerizations by Raman spectroscopy†‡
- [8] Graphene oxide modified g-C3N4 hybrid with enhanced photocatalytic capability under visible light irradiation
- [9] Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation†
- [10] Mesoporous materials: versatile supports in heterogeneous catalysis for liquid phase catalytic transformations